Cas no 1443337-91-4 (Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate)
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate
- Butanoic acid, 4-(5-bromo-2-fluorophenoxy)-, ethyl ester
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- MDL: MFCD18911591
- Inchi: 1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-8-9(13)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3
- InChI Key: VDCCZYSXLRJYOQ-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CCCOC1=CC(Br)=CC=C1F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB432998-1 g |
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate |
1443337-91-4 | 1g |
€544.10 | 2022-06-10 | ||
| abcr | AB432998-5 g |
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate |
1443337-91-4 | 5g |
€1,251.90 | 2022-06-10 | ||
| Crysdot LLC | CD12142439-1g |
Ethyl 4-(5-bromo-2-fluorophenoxy)butanoate |
1443337-91-4 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142439-5g |
Ethyl 4-(5-bromo-2-fluorophenoxy)butanoate |
1443337-91-4 | 97% | 5g |
$1177 | 2024-07-23 | |
| abcr | AB432998-1g |
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate; . |
1443337-91-4 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB432998-5g |
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate |
1443337-91-4 | 5g |
€1373.40 | 2023-09-04 |
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate Suppliers
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate
Comprehensive Overview of Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate (CAS No. 1443337-91-4)
Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate (CAS No. 1443337-91-4) is a specialized organic compound widely recognized for its unique structural features and potential applications in pharmaceutical and agrochemical research. This ester derivative, characterized by its bromo-fluoro-phenoxy moiety, has garnered significant attention due to its versatility in synthetic chemistry. Researchers often explore its role as an intermediate in the development of bioactive molecules, aligning with the growing demand for halogenated compounds in drug discovery.
The compound's molecular structure, featuring a butanoate ester linked to a 3-bromo-6-fluoro-phenyl group, offers distinct reactivity patterns. This makes it valuable for cross-coupling reactions, a hot topic in modern organic synthesis. With the rise of green chemistry trends, scientists are increasingly interested in optimizing its synthesis to minimize environmental impact. Searches for "sustainable synthesis of halogenated intermediates" or "applications of bromo-fluoro compounds" reflect this shift in focus.
In pharmaceutical contexts, Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate is studied for its potential as a building block in small-molecule drug development. Its fluorine substitution is particularly noteworthy, as fluorinated compounds account for over 20% of FDA-approved drugs. Recent publications highlight its utility in designing kinase inhibitors and GPCR-targeting molecules, addressing popular search queries like "role of fluorine in drug design" and "phenoxy-based pharmaceutical intermediates."
The agrochemical sector also benefits from this compound's properties. Its halogenated aromatic system contributes to the development of novel crop protection agents, resonating with searches for "next-generation pesticide intermediates." As precision agriculture gains traction, compounds like 1443337-91-4 are investigated for their potential in creating environmentally friendly herbicides with reduced off-target effects.
Analytical characterization of Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, addressing common questions about "quality control for complex esters." The compound's stability profile under various conditions is another frequent research topic, particularly for industrial-scale applications where "storage conditions for halogenated esters" is a trending search term.
From a regulatory perspective, proper handling of CAS No. 1443337-91-4 follows standard laboratory safety protocols. While not classified as hazardous under normal conditions, its bromine content warrants careful consideration in waste management—a subject often queried as "disposal of brominated organic compounds." This aligns with the broader industry focus on responsible chemical management practices.
The commercial availability of Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate has increased in recent years, with suppliers offering both research-grade and bulk quantities. Market trends show growing demand from contract research organizations (CROs) and generic drug manufacturers, reflecting searches for "reliable sources of specialty esters." Pricing dynamics often correlate with the fluctuating costs of bromination reagents, another frequently monitored parameter.
Future research directions for this compound may explore its potential in material science applications, particularly in the development of specialty polymers with unique electronic properties. The intersection of halogenated aromatics and functional materials represents an emerging field, as seen in searches for "conductive polymers from brominated monomers." Such applications could further expand the utility of CAS 1443337-91-4 beyond traditional chemical domains.
In conclusion, Ethyl 4-(3-bromo-6-fluoro-phenoxy)butanoate stands as a multifaceted compound bridging pharmaceutical, agrochemical, and potential material science applications. Its distinct halogenation pattern and ester functionality make it a valuable asset in modern synthetic chemistry, addressing numerous industry needs while aligning with contemporary research trends and sustainability goals.
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